molecular formula C12H19NO B1323033 [3-(3-Isopropoxyphenyl)propyl]amine CAS No. 937661-87-5

[3-(3-Isopropoxyphenyl)propyl]amine

Cat. No. B1323033
CAS RN: 937661-87-5
M. Wt: 193.28 g/mol
InChI Key: XWZGSBPBALQENT-UHFFFAOYSA-N
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Description

[3-(3-Isopropoxyphenyl)propyl]amine, also known as IPA, is a chemical compound that belongs to the class of phenethylamines. It is an aliphatic primary amine .


Synthesis Analysis

The synthesis of amines like [3-(3-Isopropoxyphenyl)propyl]amine can be achieved through various methods. One such method involves the alkylation of primary and secondary amines, which can be difficult to control and often give mixtures of products . Another method involves the reduction of nitriles or amides and nitro compounds .


Molecular Structure Analysis

The molecular formula of [3-(3-Isopropoxyphenyl)propyl]amine is C12H19NO. The molecular weight is 193.28 g/mol.


Physical And Chemical Properties Analysis

The physical and chemical properties of amines can vary significantly. Amines are classified according to the number of carbon atoms bonded directly to the nitrogen atom. A primary (1°) amine has one alkyl (or aryl) group on the nitrogen atom, a secondary (2°) amine has two, and a tertiary (3°) amine has three . The basicity of amines varies by molecule, and it largely depends on the availability of the lone pair of electrons from nitrogen and the electronic properties of the attached substituent groups .

Scientific Research Applications

  • Synthesis of Propionamides

    • Research conducted by Arutyunyan et al. (2014) delves into the synthesis of 3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides. They explored the hydrolysis and acylation processes of related compounds, noting weak antibacterial activity in the synthesized compounds (Arutyunyan et al., 2014).
  • Metal Complex Synthesis

    • A study by Al-Amiery et al. (2009) involved synthesizing new metal complexes of 5-(4-isopropoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine. They characterized these complexes through various spectroscopic techniques, indicating potential applications in material science (Al-Amiery et al., 2009).
  • Pharmaceutical Applications

    • Research by Varga et al. (2018) involved the synthesis of an isoindolinone library, utilizing Propylphosphonic anhydride (T3P®) in a reaction involving phenylethylamine derivatives and tryptamine. This study highlights the compound's role in the development of pharmaceuticals (Varga et al., 2018).
  • Green Chemistry

    • Trejo-Machin et al. (2017) explored the use of 3-(4-Hydroxyphenyl)propanoic acid (a similar compound) in green chemistry. They focused on its application in enhancing the reactivity of molecules towards benzoxazine ring formation, indicating its potential in sustainable material science (Trejo-Machin et al., 2017).
  • Basic Catalysis in Eco-Friendly Processes

    • A study by Blasco-Jiménez et al. (2010) on amino-grafted metallosilicate MCM-41 materials showcased the role of compounds like 3-aminopropyl-trimethoxysilane in catalyzing eco-friendly processes, signifying its importance in environmental chemistry (Blasco-Jiménez et al., 2010).
  • Spectroscopic Profiling and Molecular Docking Analysis

    • Abraham et al. (2018) conducted vibrational and electronic absorption spectroscopic profiling on 3-Amino-3-(2-nitrophenyl) propionic acid. They analyzed the molecular structure and interactions with proteins, contributing to a deeper understanding of molecular interactions (Abraham et al., 2018).

Safety and Hazards

The safety data sheet for propylamine, a related compound, indicates that it is highly flammable and may be corrosive to metals . It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is toxic in contact with skin or if inhaled .

properties

IUPAC Name

3-(3-propan-2-yloxyphenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-10(2)14-12-7-3-5-11(9-12)6-4-8-13/h3,5,7,9-10H,4,6,8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWZGSBPBALQENT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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